molecular formula C30H51NO8 B601426 Clarithromycin Impurity K CAS No. 127157-35-1

Clarithromycin Impurity K

Número de catálogo: B601426
Número CAS: 127157-35-1
Peso molecular: 553.73
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.

Métodos De Preparación

Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .

Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .

Análisis De Reacciones Químicas

Clarithromycin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Analytical Applications

1.1. Reference Standard in Quality Control
Clarithromycin Impurity K serves as a reference standard in the quality control of clarithromycin formulations. It is utilized to identify and quantify impurities during the manufacturing process. The high purity of this compound allows for accurate assessments of clarithromycin's quality, ensuring that pharmaceutical products meet regulatory standards .

1.2. Chromatographic Separation
The compound has been extensively studied for its chromatographic properties. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to separate clarithromycin from its impurities, including Impurity K. For instance, a study demonstrated the effective separation of clarithromycin and its related impurities using a specific mobile phase composition, achieving a peak-to-valley ratio that meets European Pharmacopoeia standards .

Stability Studies

2.1. Forced Degradation Studies
Research has indicated that understanding the stability of clarithromycin and its impurities under various stress conditions (e.g., heat, light, and oxidative environments) is crucial for ensuring drug efficacy and safety. This compound has been included in forced degradation studies to evaluate its behavior under such conditions, providing insights into the stability profile of clarithromycin formulations .

Pharmacological Insights

3.1. Mechanistic Studies
While the primary focus remains on clarithromycin as an antibiotic, studies involving Impurity K contribute to understanding the degradation pathways of macrolide antibiotics when exposed to environmental factors like ozone. Such mechanistic studies can reveal how impurities might influence the pharmacological activity or toxicity of the primary drug .

Mecanismo De Acción

The mechanism of action of Clarithromycin Impurity K is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. clarithromycin itself exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria .

Comparación Con Compuestos Similares

Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:

  • Clarithromycin Impurity A
  • Clarithromycin Impurity B
  • Clarithromycin Impurity C
  • Clarithromycin Impurity D

Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. This compound is unique due to its specific formation conditions and chemical structure .

Actividad Biológica

Clarithromycin Impurity K (CIPK), a known impurity of the macrolide antibiotic clarithromycin, has garnered attention in recent research due to its potential biological activities and implications in pharmacology. This article aims to provide a comprehensive overview of the biological activity of CIPK, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Chemical Name : Clarithromycin EP Impurity K
  • CAS Number : 127157-35-1
  • Molecular Formula : C38H69NO13
  • Molecular Weight : 747.95 g/mol

CIPK is structurally related to clarithromycin, which is derived from erythromycin. It retains similar mechanisms of action but may exhibit different pharmacokinetic properties and biological activities.

Clarithromycin and its impurities, including CIPK, exert their effects primarily through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, inhibiting peptidyl transferase activity and interfering with amino acid translocation during protein assembly. This mechanism can lead to either bacteriostatic or bactericidal effects depending on the concentration and the target organism .

Antimicrobial Activity

Research indicates that clarithromycin, along with its impurities, demonstrates significant antimicrobial activity against a range of bacterial pathogens. The specific activity of CIPK has been less studied; however, it is presumed to exhibit similar properties due to its structural similarities to clarithromycin.

Pathogen MIC (mg/L) MBC (mg/L)
Staphylococcus aureus0.51.0
Pseudomonas aeruginosa8.016.0
Streptococcus pneumoniae0.250.5

The above table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for clarithromycin against common pathogens, reflecting potential activity for CIPK as well .

Case Study 1: Efficacy Against Resistant Strains

A notable study examined the efficacy of liposomal formulations containing clarithromycin against resistant strains of Pseudomonas aeruginosa. The results indicated that encapsulated clarithromycin significantly reduced bacterial growth and virulence factor production compared to non-encapsulated forms. This suggests that impurities like CIPK may enhance or alter the efficacy of the primary compound under specific conditions .

Case Study 2: Pharmacokinetics and Toxicology

Research into the pharmacokinetics of clarithromycin has shown that variations in impurity profiles can influence drug metabolism and excretion. A comprehensive analysis involving various clarithromycin impurities, including CIPK, highlighted the necessity for thorough evaluation during drug formulation development to ensure safety and efficacy .

Research Findings

Recent studies have focused on analyzing the mass spectrometric fragmentation reactions of clarithromycin impurities, including CIPK. These investigations shed light on how structural differences among these compounds can affect their biological activities and interactions with biological systems .

Propiedades

Número CAS

127157-35-1

Fórmula molecular

C30H51NO8

Peso molecular

553.73

Apariencia

White Solid

melting_point

202-207°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin;  3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.